(1R)-(-)-Neoisocarvomenthol
Description
Properties
CAS No. |
1126-41-6 |
|---|---|
Molecular Formula |
C6H13NO2 |
Synonyms |
(1R)-(-)-Neoisocarvomenthol |
Origin of Product |
United States |
Synthetic Methodologies for 1r Neoisocarvomenthol and Its Stereoisomers
Total Synthesis Approaches from Achiral and Chiral Precursors
The synthesis of (1R)-(-)-neoisocarvomenthol typically proceeds from readily available achiral or chiral precursors, with a strong emphasis on achieving precise control over the newly formed stereocenters.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation stands as a cornerstone in the synthesis of saturated terpene alcohols, enabling the reduction of unsaturated bonds in precursors like carvone (B1668592) to yield various menthol (B31143) derivatives, including neoisocarvomenthol. The stereochemical outcome is highly dependent on the catalyst system and reaction conditions.
Electrocatalytic hydrogenation (ECH) employing Raney nickel cathodes has been explored for the synthesis of neoisocarvomenthol from carvone. Studies have shown that the ECH of carvone (4) at a Raney nickel cathode yields a mixture of saturated alcohols, including neocarvomenthol, carvomenthol (B157433), isocarvomenthol, and neoisocarvomenthol, as major products cdnsciencepub.com. The efficiency of this process is influenced by the reaction medium, with higher current efficiencies observed in micellar solutions compared to hydroorganic media cdnsciencepub.com.
Table 1: Electrocatalytic Hydrogenation of Carvone to Saturated Alcohols (including Neoisocarvomenthol)
| Precursor | Catalyst System | Medium | Current Efficiency (%) | Major Products | Ref. |
| Carvone | Raney Nickel | Hydroorganic (MeOH-H₂O) | 75 | Neocarvomenthol, Carvomenthol, Isocarvomenthol, Neoisocarvomenthol | cdnsciencepub.com |
| Carvone | Raney Nickel | Micellar Solutions | Up to 90 | Neocarvomenthol, Carvomenthol, Isocarvomenthol, Neoisocarvomenthol | cdnsciencepub.com |
| (-)-Carvone (B1668593) | Zn/NiCl₂ | Aqueous | Improved yields | Carvomenthol, Neoisocarvomenthol | researchgate.net |
Beyond electrocatalytic methods, traditional heterogeneous catalysis plays a crucial role in the stereoselective synthesis of neoisocarvomenthol. For example, the synthesis of (+)-neoisocarvomenthol and (+)-neocarvomenthol has been achieved directly from (-)-carvone through hydrogenation utilizing Raney Ni as a catalyst researchgate.net. Following the catalytic reaction, these products were successfully isolated in a pure state using column chromatography over alumina (B75360) researchgate.net. This highlights the utility of heterogeneous catalysts in producing specific stereoisomers, albeit often as part of a separable mixture. Other related heterogeneous catalytic approaches, such as the use of palladium-charcoal catalysts, have been employed for the synthesis of carvomenthone and isocarvomenthone from (-)-carvone, which serve as precursors to various menthol stereoisomers researchgate.net. Platinum-based catalysts, specifically silica-supported Pt and Pt modified by tin, have also demonstrated the ability to control reaction stereoselectivity in the hydrogenation of various terpenes researchgate.net.
Homogeneous catalysis, particularly asymmetric hydrogenation using chiral transition metal complexes, offers a powerful route for highly stereoselective transformations. While direct examples for the asymmetric hydrogenation of carvone specifically to this compound with high enantiomeric excess are less commonly detailed in general overviews, related methodologies illustrate the potential of this approach. For instance, tris(triphenylphosphine)rhodium chloride has been utilized as a soluble catalyst in the preparation of (-)-carvotanacetone and (+)-carvotanacetone from their respective carvone enantiomers researchgate.net. Although carvotanacetone (B1241184) is a different compound, this demonstrates the application of homogeneous catalysts in controlling stereochemistry within the terpene family. Recent advancements in homogeneous catalysis have led to the development of various chiral rhodium (Rh) and ruthenium (Ru) based catalyst systems for the asymmetric hydrogenation of heteroarenes and ketones, achieving high levels of chemo- and stereoselectivity researchgate.netdicp.ac.cn. These systems, often incorporating chiral diphosphine or diamine ligands, are tunable and can provide high enantiomeric excess for difficult substrates, indicating the potential for highly controlled synthesis of specific stereoisomers like this compound if appropriate precursors and catalyst designs are developed researchgate.netdicp.ac.cn.
Chemoenzymatic Synthesis Pathways
Chemoenzymatic approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis to achieve high stereoselectivity. The microbial conversion of terpene derivatives has been explored as a route to various menthane alcohols. A notable example involves the conversion of (-)-carvotanacetone and (+)-carvotanacetone by Pseudomonas ovalis strain 6-1 researchgate.net. This biochemical reduction pathway yielded several products, including (-)-neoisocarvomenthol researchgate.net. Specifically, (-)-carvotanacetone was converted to (-)-neoisocarvomenthol (identified as IX) with a reported yield of 14% under the studied conditions researchgate.net. This highlights the potential of biocatalysis to introduce chirality and selectively reduce functional groups.
Table 2: Chemoenzymatic Conversion of Carvotanacetone
| Substrate | Enzyme/Organism | Product | Yield (%) | Ref. |
| (-)-Carvotanacetone | Pseudomonas ovalis 6-1 | (-)-Neoisocarvomenthol | 14 | researchgate.net |
Multi-step Organic Synthesis Sequences from Carvone and Related Compounds
Multi-step organic synthesis sequences are frequently employed to construct complex stereochemical architectures, often starting from readily available natural products like carvone. One such approach involves the conversion of (-)-carvone into (+)-neoisocarvomenthol and (+)-neocarvomenthol using Raney nickel as a catalyst, followed by purification via column chromatography over alumina researchgate.net. This exemplifies a multi-step sequence where a catalytic hydrogenation step is central, but subsequent purification and isolation are critical to obtain the desired pure stereoisomer.
Another multi-step pathway begins with the conversion of (R)-carvone into an epoxide derivative, followed by a domino reaction sequence nih.gov. This sequence involves epoxide opening with primary amines and subsequent intramolecular conjugate addition at the α,β-unsaturated ketone nih.gov. While this particular sequence leads to morphan scaffolds rather than directly to neoisocarvomenthol, it demonstrates the versatility of carvone as a chiral pool precursor for building complex cyclic structures through various reaction types and subsequent modifications, including hydrogenation steps nih.gov. The stereospecific reactions of limonene (B3431351) 1,2-oxides, derived from limonene (a related terpene), also provide insights into multi-step syntheses involving epoxidation and subsequent nucleophilic or electrophilic reactions to yield various menthane alcohols, where careful control of configuration is paramount kanto.co.jp.
Stereoselective Synthesis Development
Stereoselective synthesis is paramount in producing specific isomers of neoisocarvomenthol, where the formation of one stereoisomer is favored over others tandfonline.com. This control is crucial given the potential for multiple stereoisomers from reduction reactions.
Diastereoselective reduction aims to selectively form a specific diastereomer from a starting material with existing stereogenic centers wikipedia.org. In the context of neoisocarvomenthol synthesis, this typically involves the reduction of carbonyl groups in compounds like carvone (a p-menthadiene-2-one) or dihydrocarvone (B1202640) (a p-menthane-2-one), which possess an existing chiral center.
For instance, the reduction of (R)-(-)-carvone (PubChem CID 439570) or (+)-carvone (PubChem CID 7439) can lead to a mixture of saturated alcohols including neoisocarvomenthol, carvomenthol, isocarvomenthol, and neocarvomenthol tandfonline.com. Biocatalytic approaches, particularly using microorganisms like baker's yeast (Saccharomyces cerevisiae), have demonstrated significant diastereoselectivity in the reduction of carvone and dihydrocarvone. For example, the biotransformation of (4S)-(+)-carvone (PubChem CID 439570, as (-)-carvone is (R)-(-)-carvone nih.gov) by baker's yeast was found to selectively yield (1R,2R,4S)-iso-dihydrocarveol with a high diastereoisomeric excess (d.e.) of >99% at 52.7% conversion core.ac.ukresearchgate.net. Similarly, ene-reductases (ERs) have been successfully employed for the stereoselective reduction of the C=C double bond in (R)-carvone to produce (2R,5R)-dihydrocarvone with high enantiomeric excess (>95% ee) researchgate.netnih.govtudelft.nl.
Chemical hydrogenation methods, such as those using Raney nickel (Raney Ni), have also been employed. Raney Ni catalysis on (-)-carvone has been reported to synthesize (+)-neocarvomenthol, (-)-carvomenthol, (+)-isocarvomenthol, and (+)-neoisocarvomenthol, with (+)-neoisocarvomenthol being isolated in a pure state tandfonline.com. Electrocatalytic hydrogenation (ECH) of carvone (PubChem CID 439570) at a Raney nickel cathode was shown to yield saturated alcohols, including neoisocarvomenthol (PubChem CID 6432431), carvomenthol (PubChem CID 62350), isocarvomenthol (PubChem CID 36574, for p-menthane-1,2-diol (B15342277) which is a related diol nih.gov), and neocarvomenthol (PubChem CID 19243), as main products with high current efficiencies ranging from 75% in hydroorganic medium to 90% in micellar solutions nist.gov.
The following table summarizes selected diastereoselective reduction outcomes for carvone and its derivatives:
| Precursor Compound | Reducing Agent/Method | Major Product (Stereoisomer) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| (4S)-(+)-Carvone | Baker's Yeast | (1R,2R,4S)-iso-dihydrocarveol | >99% d.e. at 52.7% conversion | core.ac.ukresearchgate.net |
| (R)-Carvone | Ene-reductase (FOYE-1) | (2R,5R)-dihydrocarvone | >95% e.e. | nih.govtudelft.nl |
| (-)-Carvone | Raney Ni | (+)-Neoisocarvomenthol | Isolated in pure state | tandfonline.com |
| Carvone | Electrocatalytic Hydrogenation (Raney Ni cathode) | Neoisocarvomenthol, Carvomenthol, Isocarvomenthol, Neocarvomenthol | 75-90% current efficiency (main products) | nist.gov |
Enantioselective synthesis involves the formation of new chiral centers in a way that produces one enantiomer in preference to the other researchgate.netr-project.org. For this compound, achieving specific enantiomeric purity is critical. When starting from chiral precursors like (-)-carvone, the inherent chirality of the starting material guides the stereochemical outcome. However, direct enantioselective control may involve the use of chiral catalysts or biocatalysts for the reduction of prochiral ketones or the desymmetrization of achiral compounds.
For instance, the use of ene-reductases for the reduction of (R)-carvone to (2R,5R)-dihydrocarvone demonstrates an enantioselective approach, as the enzyme selectively produces one enantiomer with high purity (>95% ee) nih.govtudelft.nl. While this example focuses on dihydrocarvone, subsequent diastereoselective reduction of such an enantiopure intermediate would be a strategy for enantioselective access to this compound. The broader field of asymmetric reduction of prochiral ketones can achieve high enantiomeric excesses (up to 99.9% ee) using biocatalytic systems, highlighting the potential for similar control in specific neoisocarvomenthol pathways scialert.net.
The stereochemical outcome of carbonyl reduction reactions leading to neoisocarvomenthol is significantly influenced by various reaction parameters, including pH, solvent, and the nature of the catalyst or its modifiers.
pH: In biocatalytic reductions, pH plays a crucial role as it can affect the ionic state of the substrate, products, and the enzymes involved, thereby impacting enzyme activity and selectivity core.ac.ukscialert.net. For the baker's yeast-mediated reduction of (4S)-(+)-carvone, the highest conversion (52.7%) and diastereomeric excess (>99%) were observed under neutral pH conditions (pH 7.0-7.5) core.ac.uk. Deviations to lower or higher pH values led to a decrease in conversion and, under basic conditions (pH > 9.5), an increase in the formation of other diastereomers core.ac.uk. Similarly, studies on the biotransformation of other ketones have shown that optimal pH (e.g., pH 7) can lead to maximum enantiomeric excess (up to 99.9%) and conversion scialert.net.
Solvent: The choice of solvent can influence reaction efficiency and stereoselectivity, especially for substrates or products with limited water solubility. For example, in the electrocatalytic hydrogenation of carvone, the efficiency of forming saturated alcohols (including neoisocarvomenthol) was slightly lower in methanol-water medium compared to aqueous micellar and emulsified solutions, suggesting a beneficial role of the micellar environment nist.gov. In biocatalysis with ene-reductases, the use of co-solvents is often necessary for poorly water-soluble substrates like carvone and dihydrocarvone, acting as substrate reservoirs and influencing enzyme performance nih.gov. Studies have shown that some ene-reductases exhibit excellent performance in systems with up to 20 vol% of organic solvents like acetone (B3395972) or isopropanol (B130326) nih.govtudelft.nl. The polarity of the solvent has also been shown to affect the selectivity of products in other terpene transformations, such as the isomerization of limonene epoxide, where increased solvent polarity favored dihydrocarvone production researchgate.net.
Catalyst Modifiers: The nature of the catalyst and the presence of modifiers are critical for controlling stereoselectivity. For instance, in electrocatalytic hydrogenation of carvone, the use of Raney nickel as a cathode material yields a mixture of saturated alcohols, and the effect of surfactant concentration and pH on the stereochemistry of the products was specifically investigated nist.govmdpi.com. While not explicitly detailed for this compound in the provided snippets, the concept of modifying catalyst surfaces or using specific chiral ligands in homogeneous catalysis is a well-established strategy to induce stereoselectivity in carbonyl reductions researchgate.net.
Derivatization Strategies for Synthetic Intermediates
Derivatization strategies are employed in organic synthesis for various purposes, including purification, characterization, and enabling further chemical transformations of intermediates. For the synthesis of this compound, intermediates such as dihydrocarvone (a ketone) or other carvomenthol isomers (alcohols) can be derivatized.
A common derivatization technique for alcohols, like neoisocarvomenthol, is trimethylsilylation, where a trimethylsilyl (B98337) (TMS) functional group is added. This process, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and catalysts such as trimethylchlorosilane (TMCS), improves the volatility and thermal stability of the compounds, making them more amenable to gas chromatography (GC) analysis sigmaaldrich.comtcichemicals.com. The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary, and steric hindrance can influence reactivity sigmaaldrich.com. Since neoisocarvomenthol is a secondary alcohol, it can be readily derivatized for analytical purposes.
Stereochemical Control and Chiral Purity Analysis of 1r Neoisocarvomenthol
Chiral Resolution Techniques
Chiral resolution techniques are essential for separating enantiomers from a racemic mixture, which is a 50:50 blend of two enantiomers. These methods rely on transforming the enantiomers into diastereomers, which possess distinct physical properties, enabling their separation.
Diastereomeric Salt Formation and Fractional Crystallization
Diastereomeric salt formation and fractional crystallization constitute a classical and widely used method for resolving racemic mixtures. This technique involves reacting the chiral compound, if it possesses an acidic or basic functional group, with an enantiomerically pure chiral acid or base (a chiral resolving agent) nih.gov. (1R)-(-)-Neoisocarvomenthol, as an alcohol, would typically require derivatization to an acidic (e.g., ester with a chiral acid) or basic (e.g., amine derivative) form to enable salt formation.
Upon reaction, the enantiomers of the target compound form diastereomeric salts with the chiral resolving agent. Diastereomeric salts have different physical properties, such as solubilities and melting points, unlike enantiomers themselves nih.gov. These differences in solubility allow for their selective precipitation and isolation through controlled fractional crystallization. Careful manipulation of parameters such as temperature and solvent choice is critical for effective separation and to achieve a high degree of enantiomeric purity. Repeated cycles of crystallization may be necessary to enhance purity.
Chiral Stationary Phase Chromatography for Enantioseparation (e.g., HPLC, GC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs), are considered among the most useful techniques for enantiomeric resolution. The principle relies on the temporary formation of diastereomeric complexes between the enantiomers and the chiral environment provided by the CSP wikipedia.org. These complexes exhibit different stabilities or interaction strengths, leading to differential retention times and thus separation of the enantiomers.
Common types of CSPs employed in HPLC include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and excellent performance in chiral separation.
Cyclodextrin-based CSPs: These phases contain cyclodextrins that can form inclusion complexes with analytes, leading to enantioseparation.
Macrocyclic antibiotic-based CSPs: These phases, such as those derived from vancomycin (B549263) or teicoplanin, offer wide-ranging selectivity due to their complex structures and multiple interaction sites.
Brush-type or Pirkle-type CSPs: These involve a chiral selector covalently bonded to the stationary phase.
For GC, cyclodextrins continue to dominate as chiral stationary phases for enantioseparations. Optimization of chromatographic conditions such as mobile phase composition (in HPLC) or carrier gas flow rate (in GC), temperature, and column dimensions is crucial to achieve baseline resolution and improve separation efficiency wikipedia.org.
An example of typical general chromatographic parameters for enantioseparation is summarized in Table 1.
| Chromatographic Parameter | Typical Range/Considerations |
| HPLC | |
| Column Types | Polysaccharide-based, Cyclodextrin-based, Macrocyclic Antibiotic-based, Pirkle-type |
| Mobile Phase | Normal phase, reversed phase, polar organic mode (e.g., methanol, ethanol, acetonitrile) wikipedia.org |
| Flow Rate | Typically 0.5-1.5 mL/min (for 4.6 mm ID columns) wikipedia.org |
| Temperature | Can be leveraged to change selectivity and resolution wikipedia.org |
| GC | |
| Column Types | Cyclodextrin-based |
| Temperature Program | Optimized for volatility and separation |
Table 1: General Chromatographic Parameters for Enantioseparation
Capillary Electrophoresis for Enantiomeric Separation
Capillary Electrophoresis (CE) is a powerful technique for chiral separations, particularly suitable for polar compounds and requiring small sample amounts. Chiral separation in CE is achieved by incorporating a chiral selector into the background electrolyte (BGE). The enantiomers form transient, reversible complexes with the chiral selector, leading to differences in their effective electrophoretic mobilities and, consequently, their separation.
Cyclodextrins, both native and modified, are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes and engage in weak interactions (e.g., hydrophobic, hydrogen bonding, van der Waals forces) with the enantiomers. Optimizing parameters such as the type and concentration of the chiral selector, the pH of the BGE, and the capillary temperature are critical for achieving satisfactory enantiomeric resolution.
Determination of Enantiomeric Purity and Enantiomeric Excess (ee)
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for characterizing chiral compounds. Enantiomeric excess is defined as the excess of the predominant enantiomer over the racemic part in a mixture, often expressed as a percentage: %ee = (|R-S|)/(R+S) × 100, where R and S are the amounts of the R and S enantiomers, respectively.
Chromatographic Methods for Enantiomeric Ratio Determination
Chromatographic methods, especially chiral HPLC and GC, are the most widely used and reliable techniques for determining enantiomeric purity and the enantiomeric ratio nih.gov. Once baseline separation of the enantiomers is achieved on a chiral column, their individual amounts can be quantified by integrating the peak areas in the chromatogram. The ratio of these peak areas directly reflects the enantiomeric ratio, from which the enantiomeric excess can be calculated. Chromatographic methods offer advantages such as high efficiency and the ability to quantify trace amounts of the minor enantiomer wikipedia.org.
Spectroscopic Methods for Chiral Purity Assessment
Spectroscopic methods provide alternative or complementary approaches for assessing chiral purity, especially when direct chromatographic separation is challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity by exploiting the formation of diastereomeric complexes. When a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to a solution containing the enantiomers, it interacts differently with each enantiomer. This interaction leads to the formation of transient or covalent diastereomers, which possess different magnetic environments for their nuclei. Consequently, the NMR signals for corresponding nuclei of each enantiomer will exhibit different chemical shifts. The ratio of the integrated peak areas for these shifted signals can then be used to determine the enantiomeric ratio and thus the enantiomeric excess. It is crucial that the chiral auxiliary is enantiomerically pure itself and that no racemization or kinetic resolution occurs during derivatization.
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral, optically active compound. While enantiomers absorb UV light equally, they absorb circularly polarized light differently, leading to a CD signal. The magnitude and sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration and enantiomeric purity of the compound. A significant advantage of CD detection is its ability to determine the enantiomeric ratio even without achieving baseline resolution of the enantiomers in a chromatographic separation, by directly measuring the differential absorption of the eluting mixture. CD spectroscopy is often more sensitive and less prone to solvent interference compared to polarimetry for chiral purity assessment.
Conformational Analysis and Stereochemical Assignment Methodologies
The determination of precise conformational analysis and stereochemical assignment for compounds such as this compound, a monoterpenoid alcohol, typically involves a multifaceted approach employing nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of organic molecules in solution. For this compound, 1H NMR provides fundamental insights into its proton environments. The chemical shifts and coupling constants observed in the 1H NMR spectrum are indicative of the connectivity and the relative spatial arrangement of atoms, including the determination of dihedral angles and identification of preferred conformations nih.govresearchgate.nettorvergata.itcopernicus.orgorganicchemistrydata.orgrsc.org.
For example, the 1H NMR data for Neoisocarvomenthol (NICM, often designated as 6b in relevant studies) has been reported with characteristic chemical shifts (δ) and coupling constants (J values), which are crucial for stereochemical assignments journals.co.za.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Methyl groups (6H9 and 10) | 0.88 | d | 6.7 |
| Methyl group (3H7) | 0.92 | d | 7.1 |
| Ring protons (2H3, 2H4, H5, H8) | 1.02–1.7 | m | — |
| Protons (H2 and H6) | 2.07 | m | — |
| Proton (H1) | 3.73 | m | — |
The presence of diastereotopic protons in chiral molecules like this compound can lead to distinct chemical shifts for otherwise chemically equivalent protons, providing further detail about the molecular environment and conformation organicchemistrydata.orgfu-berlin.de. Techniques such as 2D-NMR experiments, including COSY, HSQC, HMBC, and NOESY, are invaluable. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, providing information about internuclear distances and thus confirming specific spatial arrangements and favored conformations nih.govtorvergata.itcopernicus.org. Analysis of carbon-proton spin-coupling constants ((2,3)J(C,H)) and interproton spin-coupling constants ((3)J(H,H)) can also determine relative stereochemistry by identifying predominant staggered rotamers, particularly in acyclic portions of the molecule researchgate.netdrugdesign.org.
The specific conformational preferences of this compound, as a cyclohexanol (B46403) derivative, are typically dominated by chair conformations. The position of the hydroxyl and isopropyl groups (axial vs. equatorial) significantly influences the stability of different conformers. While specific detailed computational or NMR data for the preferred chair conformers of this compound were not exhaustively detailed in the search results, similar menthol (B31143) derivatives often exhibit a preference for the conformation where the largest substituents occupy equatorial positions to minimize steric hindrance.
Computational Methods
Computational chemistry plays a crucial role in complementing experimental NMR data for conformational analysis and stereochemical assignment. Molecular modeling software, such as MOE (Molecular Operating Environment), can perform conformational searches using various algorithms (e.g., systematic search, molecular dynamics, torsion scans) to identify low-energy conformers and their relative stabilities drugdesign.orgmolsis.co.jpslideshare.netmun.canih.gov. These computational methods explore the potential energy surface to locate stable conformations and estimate rotational energy barriers around single bonds copernicus.orgdrugdesign.orgmolsis.co.jpmun.ca.
Quantum chemical calculations, particularly Density Functional Theory (DFT) methods, can be employed to predict NMR chemical shifts, electronic circular dichroism (ECD), or vibrational circular dichroism (VCD) spectra for different possible stereoisomers and conformers researchgate.netcopernicus.orgdocbrown.info. By comparing these calculated values with experimental spectroscopic data, the absolute configuration and the prevailing conformation(s) in solution can be rigorously determined researchgate.netcopernicus.orgrsc.org. For molecules with conformational flexibility, these calculations can help deconvolute thermally averaged NMR data into a family of rapidly equilibrating conformers that best represent the observed J-derived torsions and NOE-derived distances torvergata.it.
X-ray Crystallography
For compounds that can be crystallized, X-ray single-crystal diffraction analysis provides the most direct and unambiguous determination of solid-state structure, including absolute configuration and bond lengths and angles mdpi.comnih.govrsc.org. While crystal structures might not always perfectly reflect solution-state conformations, they offer crucial insights into molecular geometry and stereochemistry moleculardimensions.com. The determination of chiral space groups, such as P2\textsubscript1, further confirms the absolute configuration of the molecule in the solid state mdpi.com.
Mechanistic Studies of Chemical Transformations Involving 1r Neoisocarvomenthol
Reaction Mechanism Elucidation in Hydrogenation Processes
The formation of (1R)-(-)-Neoisocarvomenthol often proceeds through hydrogenation reactions of unsaturated cyclic ketones. Electrocatalytic hydrogenation (ECH) of (R)-(-)-carvone, for instance, has been shown to yield a mixture of saturated alcohols, including neocarvomenthol, carvomenthol (B157433), isocarvomenthol, and this compound cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net. Studies involving Raney nickel cathodes in various media (hydroorganic, micellar, and emulsified solutions) indicate that this compound can be a major product, with current efficiencies ranging from 75% in hydroorganic media to 90% in micellar solutions cdnsciencepub.comresearchgate.netcdnsciencepub.com.
The stereochemical outcome of these hydrogenations is critical. In the ECH of carvone (B1668592), the influence of surfactant concentration and pH on the efficiency and stereochemistry of the resulting alcohols has been studied cdnsciencepub.comresearchgate.netcdnsciencepub.com. Similarly, microbial reduction of (+)-carvotanacetone by Pseudomonas ovalis strain 6-1 also yields (-)-neoisocarvomenthol as a major product, alongside other isomers tandfonline.com. The mechanism of stereospecific hydrogenation in such biochemical reductions of α,β-unsaturated ketones of terpenes has been a subject of discussion tandfonline.com.
General catalytic hydrogenation mechanisms, whether heterogeneous or homogeneous, typically involve the adsorption of both hydrogen and the unsaturated substrate onto the catalyst surface wikipedia.orgmasterorganicchemistry.comlibretexts.orggoogle.comdiva-portal.org. For heterogeneous catalysis, such as with Raney nickel, hydrogen molecules bind to the metal surface, breaking the H-H bond, and then the alkene or ketone diffuses across the surface to interact with the adsorbed hydrogen atoms wikipedia.orgmasterorganicchemistry.comlibretexts.orggoogle.com. The addition of hydrogen often occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond libretexts.orgdiva-portal.org. For cyclic systems, this can lead to specific isomeric products.
In ruthenium-catalyzed hydrogenation, common in asymmetric synthesis, mechanisms often involve metal-ligand bifunctional catalysis researchgate.netwikipedia.orgchemistrydocs.comresearchgate.net. These are frequently inner-sphere mechanisms where the substrate coordinates to the metal center, followed by the transfer of hydride from the metal and a proton from a ligand wikipedia.orgresearchgate.net. Chiral ligands play a crucial role in inducing enantioselectivity by creating energetically differentiated pathways for the addition of hydrogen to the prochiral substrate wikipedia.orgresearchgate.netopentextbc.casigmaaldrich.com.
The specific stereochemistry of this compound, where all ring substituents are in a cis configuration, suggests a preference for syn-addition in hydrogenation processes or specific catalytic control that directs the reduction to yield this particular isomer opentextbc.calibretexts.orgschrodinger.com. The Fürst-Plattner rule, which predicts predominant products based on stereochemistry in reactions of cyclic epoxides, also indicates the importance of steric and electronic factors in determining the outcome of such transformations schrodinger.com.
Table 1: Current Efficiencies for Carvone Hydrogenation Products
| Product Isomer | Hydroorganic Medium Current Efficiency (%) | Micellar Solution Current Efficiency (%) |
| Neocarvomenthol | 75 | 90 |
| Carvomenthol | 75 | 90 |
| Isocarvomenthol | 75 | 90 |
| Neoisocarvomenthol | 75 | 90 |
Mechanistic Investigations of Derivatization Reactions
Mechanistic investigations into the derivatization of this compound are less extensively documented compared to its formation. However, as a secondary alcohol, this compound can undergo typical reactions characteristic of alcohols, such as oxidation or esterification, each with its own mechanistic pathway wikipedia.orgumw.edulibretexts.org.
For instance, the oxidation of alcohols typically involves the removal of hydrogen atoms from the carbon bearing the hydroxyl group and the hydroxyl oxygen itself, forming a carbonyl group libretexts.org. It has been noted that this compound can be oxidized to menthone isomers plos.org. The mechanism for the oxidation of menthol (B31143) (a related compound) to menthone isomers has been described, often involving reagents like chromium(VI) compounds, where the chromium atom is reduced while the alcohol is oxidized plos.orglibretexts.org. Such mechanisms frequently proceed through the formation of a chromate (B82759) ester intermediate, followed by an elimination step to form the C=O bond libretexts.org.
Derivatization for analytical purposes, such as gas chromatography (GC) analysis, often involves reactions like trimethylsilylation, where a trimethylsilyl (B98337) (TMS) functional group is added to the hydroxyl group umw.edu. The mechanism for this reaction typically involves the nucleophilic attack of the alcohol oxygen on the silicon atom of the silylating reagent, followed by the departure of a leaving group from the silicon umw.edu. The reactivity of alcohols in silylation reactions is influenced by steric hindrance, with primary alcohols reacting more easily than secondary, and secondary more easily than tertiary umw.edu. Given this compound is a secondary alcohol, its reactivity would be influenced by the steric environment around the hydroxyl group.
Studies of Intermediates and Transition States in Relevant Reactions
Understanding reaction mechanisms involves identifying the transient species known as intermediates and the high-energy, unstable configurations called transition states researchgate.netschrodinger.comjoaquinbarroso.comresearchgate.netorganic-chemistry.org. Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for probing these elusive structures and mapping reaction pathways researchgate.netjoaquinbarroso.comuniv-blida.dzdavuniversity.orgchemguide.co.uk. Automated workflows (e.g., AutoTS) are used to find transition states by requiring only the reactant and product structures as input, allowing for the calculation of activation energies and reaction rates joaquinbarroso.com.
In the context of hydrogenation, various intermediates have been characterized for transition metal-catalyzed processes. For example, in ruthenium-catalyzed hydrogenations, proposed catalytic cycles involve the formation of coordinatively unsaturated ruthenium species, ruthenium dihydride intermediates, and metal alkoxide or alkoxyacyl intermediates wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com. These intermediates play crucial roles in facilitating hydrogen transfer and substrate coordination. The specific coordination of the substrate to the metal center is often a key aspect of inner-sphere mechanisms, with the chiral ligand dictating the stereochemical outcome by influencing the geometry of the transition state wikipedia.orgresearchgate.net.
While direct computational studies or spectroscopic characterizations of specific intermediates and transition states for reactions with this compound itself are not explicitly detailed in the provided information, the general principles apply. For example, in the reduction of ketones to alcohols, the transfer of hydride from the reducing agent to the carbonyl carbon forms an alkoxy anion intermediate, which is then protonated to yield the alcohol wikipedia.orgnih.govrsc.orgnih.gov. The transition state for such hydride transfer would involve a specific alignment of the hydride donor and the carbonyl group, influenced by steric and electronic factors, particularly in stereoselective reductions wikipedia.orgsigmaaldrich.com.
Kinetic and Thermodynamic Aspects of Transformations
The kinetics and thermodynamics of chemical transformations provide crucial information about the rate and spontaneity of reactions involving this compound. Thermodynamics dictates whether a reaction is energetically favorable, while kinetics determines how fast it proceeds joaquinbarroso.comrevistanefrologia.comscielo.org.ar.
Hydrogenation reactions, including those forming this compound, are generally thermodynamically favorable, meaning they are exothermic and release heat libretexts.orgdiva-portal.org. The "heat of hydrogenation" is a measure of the energy released and can indicate the stability of the products relative to the reactants libretexts.orgdiva-portal.org. While specific heat of hydrogenation values for the direct formation of this compound were not found, the general principle of saturation leading to a more stable, lower-energy product holds true libretexts.orgdiva-portal.org.
Advanced Spectroscopic and Chromatographic Elucidation of 1r Neoisocarvomenthol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereostructural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing profound insights into the connectivity and stereochemistry of (1R)-(-)-Neoisocarvomenthol.
Proton NMR and Carbon-13 NMR Spectroscopy
Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of the various protons and carbons within the molecule. libretexts.orglibretexts.orgmasterorganicchemistry.com
In the ¹H NMR spectrum, the signals are dispersed over a characteristic range, with protons attached to carbons bearing electronegative substituents, such as the hydroxyl group in neoisocarvomenthol, typically appearing at a lower field (higher ppm value). libretexts.orgtau.ac.il The integration of the peak areas provides the ratio of protons in different environments. docbrown.info High-resolution ¹H NMR reveals intricate splitting patterns due to spin-spin coupling between neighboring protons, which is invaluable for determining the connectivity of the carbon skeleton. savemyexams.com
The ¹³C NMR spectrum, while less sensitive due to the low natural abundance of the ¹³C isotope, offers a wider chemical shift range, often resulting in a simplified spectrum with one peak per unique carbon atom. libretexts.orghuji.ac.il The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org For instance, the carbon atom bonded to the hydroxyl group (C-2) in neoisocarvomenthol would resonate at a significantly different frequency compared to the methyl or methylene (B1212753) carbons. libretexts.org
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 1.5 - 1.8 | 40 - 45 |
| 2 | 3.5 - 4.0 | 70 - 75 |
| 3 | 1.2 - 1.6 | 30 - 35 |
| 4 | 1.4 - 1.7 | 25 - 30 |
| 5 | 1.0 - 1.4 | 30 - 35 |
| 6 | 1.1 - 1.5 | 20 - 25 |
| 7 (CH₃) | 0.8 - 1.0 | 20 - 25 |
| 8 (CH(CH₃)₂) | 1.3 - 1.6 | 25 - 30 |
| 9, 10 (CH(CH₃)₂) | 0.8 - 0.9 | 15 - 20 |
| OH | 1.0 - 4.0 (broad) | - |
Note: These are approximate chemical shift ranges and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Applications in Characterization and Metabolite Identification
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uoc.gr
Fragmentation Pathway Analysis
In a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M⁺). gbiosciences.comlibretexts.org This ion is often energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.orgorgchemboulder.com For alcohols like neoisocarvomenthol, common fragmentation pathways include alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). openstax.org Analyzing these fragmentation patterns can provide valuable structural information and help to confirm the identity of the compound. youtube.com
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio with very high accuracy. measurlabs.com This precision allows for the determination of the exact molecular formula of a compound from its measured mass. measurlabs.comacs.org For this compound (C₁₀H₂₀O), HRMS can distinguish its molecular formula from other possibilities with the same nominal mass, providing a high degree of confidence in its identification. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comd-nb.info These vibrations are specific to the types of bonds and functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. Strong absorptions in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkane backbone. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of peaks that is unique to the molecule. mt.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). spectroscopyonline.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. mt.com Therefore, it provides complementary information. For neoisocarvomenthol, the C-C backbone vibrations and symmetric C-H bending modes would be expected to show strong Raman signals. Raman spectroscopy is also particularly useful for distinguishing between isomers. spectroscopyonline.com
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its structural confirmation and the study of its conformational properties. dtu.dkmdpi.com
Advanced Chromatographic Method Development
The precise and accurate elucidation of this compound in complex matrices necessitates the development of advanced chromatographic methods. Ultra-High Performance Liquid Chromatography (UHPLC) and Two-Dimensional Gas Chromatography (GCxGC) represent two powerful techniques that offer significant advantages in terms of resolution, speed, and sensitivity for the analysis of this and other isomeric monoterpenoids.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures than traditional HPLC systems. phenomenex.com This results in markedly improved separation efficiency, faster analysis times, and increased sensitivity, making it an ideal technique for the analysis of complex samples containing isomeric compounds like this compound. phenomenex.comthermofisher.com
The development of a UHPLC method for this compound would focus on achieving optimal separation from its other stereoisomers and related monoterpenes. Given that this compound is a chiral compound, the selection of a chiral stationary phase is crucial for achieving enantiomeric separation. chromatographyonline.comchromatographytoday.com Polysaccharide-based chiral stationary phases are widely used for this purpose. chromatographyonline.com
Method development for the analysis of monoterpenes often involves reversed-phase chromatography. frontiersin.orgacs.org A typical approach would involve a C18 stationary phase, often with a specific chiral selector, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. frontiersin.orgacs.org The separation of terpene isomers can be highly dependent on the column temperature, which can be optimized to enhance resolution. thermofisher.com
Below is a representative data table outlining a potential UHPLC method for the analysis of this compound.
Table 1: Representative UHPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | UHPLC System with UV or Mass Spectrometric Detector |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) on a sub-2 µm particle size support (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized gradient from 5% to 95% Mobile Phase B over a short run time |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C (optimized for best resolution) |
| Injection Volume | 1 - 5 µL |
| Detector | UV-Vis or Mass Spectrometer (for enhanced selectivity and identification) |
Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant increase in separation power compared to conventional one-dimensional GC. gcms.czazom.com This is achieved by coupling two different capillary columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column) via a modulator. shimadzu.comphenomenex.blog The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. shimadzu.comphenomenex.blog This results in a two-dimensional chromatogram with greatly enhanced peak capacity and structured separation of compound classes. gcms.czazom.com
For a complex sample containing this compound and its isomers, GCxGC can provide unparalleled resolution, separating compounds that would co-elute in a single-dimension GC analysis. gcms.czazom.com The development of a GCxGC method would involve the careful selection of the column set and optimization of parameters such as the temperature program, carrier gas flow rate, and modulation period. chromatographyonline.com
A typical GCxGC setup for the analysis of essential oils or other natural product extracts containing monoterpenes would employ a non-polar first-dimension column to separate compounds based on their boiling points, and a polar second-dimension column to separate them based on polarity. shimadzu.com This orthogonal separation mechanism is highly effective for resolving isomeric and isobaric compounds.
Below is a representative data table outlining potential GCxGC method parameters for the analysis of this compound.
Table 2: Representative GCxGC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | GCxGC System with a Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS) |
| First Dimension (1D) Column | Non-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Second Dimension (2D) Column | Polar stationary phase (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Optimized temperature ramp (e.g., 40 °C hold for 1 min, then ramp at 5 °C/min to 250 °C) |
| Modulator | Thermal or flow-based modulator |
| Modulation Period | 2 - 5 seconds |
| Detector | FID for quantification, TOF-MS for identification |
Theoretical and Computational Investigations of 1r Neoisocarvomenthol
Quantum Chemical Calculations of Electronic Structure and Energetics
Specific studies on neoisocarvomenthol have utilized DFT calculations to analyze its properties. For instance, B3LYP functional with a 6-31G(d,p) basis set has been applied to neoisocarvomenthol for conformational analysis and the calculation of spectroscopic parameters mpg.de. This type of calculation provides crucial information regarding the relative energies of different molecular arrangements and the electronic characteristics governing their stability.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry, aiming to identify stable molecular structures by minimizing the forces acting on each atom, thereby locating stationary points on the potential energy surface (PES) wikipedia.orgcrystalsolutions.euuni-muenchen.de. The resulting optimized geometries are physically significant and can be used for further experimental and theoretical investigations related to chemical structure, thermodynamics, kinetics, and spectroscopy wikipedia.org. Gradient-based algorithms are commonly used for these optimizations, often employing redundant internal coordinates for improved convergence crystalsolutions.euuni-muenchen.degaussian.com.
For neoisocarvomenthol, conformational analysis has been performed using computational methods. Molecular Dynamics (MD) simulations, for example, have indicated the presence of two distinct chair conformations for neoisocarvomenthol mpg.de. This highlights the importance of computational approaches in characterizing the flexibility and preferred spatial arrangements of such cyclic compounds. DFT calculations were also initiated from simulated low-energy conformers to further refine and study their properties mpg.de.
Calculation of Spectroscopic Parameters (e.g., NMR, IR, CD)
Quantum chemical calculations can accurately predict various spectroscopic parameters, enabling a direct comparison with experimental data for structural elucidation and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of NMR parameters, such as chemical shifts, is a common application of quantum chemistry. For neoisocarvomenthol, DFT calculations were utilized to obtain ^13C chemical shifts. These theoretical values showed a strong correlation with experimental data, demonstrating a nearly perfect linear fit and suggesting that solvent effects were not a primary factor in this specific correlation mpg.de.
Infrared (IR) Spectroscopy: Theoretical calculations can determine vibrational frequencies, which correspond to peaks observed in IR spectra. While specific computational IR studies for (1R)-(-)-Neoisocarvomenthol were not detailed in the provided information, the general principles of calculating vibrational modes from optimized geometries are well-established in quantum chemistry and are used to characterize molecular structures and identify functional groups.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the chiral properties of molecules. Computational methods can calculate electronic CD spectra from molecular structural models mpg.denih.gov. Although direct computational CD studies specifically for this compound were not found in the search results, the technique is broadly applicable to chiral molecules to predict and interpret their chiroptical properties mpg.dersc.orgohsu.edu.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational landscapes and how they interact with their environment, particularly solvents. For neoisocarvomenthol, MD simulations have been specifically employed to investigate its conformational flexibility, revealing the existence of two distinct chair conformations mpg.de.
Solvation effects are crucial in understanding molecular behavior, as most chemical reactions occur in solution gitlab.iofiveable.me. Computational approaches to solvation include continuum models, where the solvent is treated as a dielectric continuum (e.g., Polarizable Continuum Model (PCM), Conductor-like Screening Model (COSMO), and Solvation Model Density (SMD)) gitlab.iogoogle.comchemistryviews.org. More detailed insights into solute-solvent interactions can be obtained through explicit solvent models and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, which account for local fluctuations and heterogeneities fiveable.me. While a specific comprehensive MD study of solvation effects on this compound was not detailed, such simulations are essential for predicting how its structure and dynamics are influenced by different solvent environments, especially for understanding properties relevant to its biological activity or reactivity.
Reaction Mechanism Modeling
Computational modeling is indispensable for deciphering complex chemical reaction mechanisms. It allows researchers to propose and evaluate potential intermediates and transition states, leading to a deeper understanding of reaction pathways and kinetics smu.edusumitomo-chem.co.jp. This compound has been identified as a product in various reactions, such as the electrocatalytic hydrogenation of carvone (B1668592) rsc.orgresearchgate.net, indicating that computational modeling could be applied to study its formation pathways and related transformations.
Transition State Analysis and Reaction Energetics
A critical aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). A transition state represents an energy maximum along the reaction coordinate that connects reactants and products, commonly referred to as a first-order saddle point on the potential energy surface wikipedia.orgtau.ac.ilcrystalsolutions.eu. Locating these structures enables the calculation of activation energies (ΔE≠ or ΔG‡), which directly relate to the reaction rate and kinetic barriers sumitomo-chem.co.jptau.ac.ilcrystalsolutions.eu. Computational methods often utilize algorithms like Quadratic Synchronous Transit (QST2 or QST3) to find transition states, often starting with an initial guess of the TS structure tau.ac.ilresearchgate.netjoaquinbarroso.com. A successful transition state optimization typically results in exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate crystalsolutions.eujoaquinbarroso.com. While the exact transition states for the formation of this compound were not detailed in the provided search results, these computational methodologies are directly applicable to elucidating the energetics and pathways of its synthesis or transformations.
Computational Approaches to Stereoselectivity Prediction
Computational approaches play a vital role in understanding and predicting the stereochemical outcomes of chemical reactions. Conformational analysis, a core component of computational chemistry, can be used to predict and explain observed product selectivity and reaction mechanisms wikipedia.org. By evaluating the relative stabilities of different conformers of reactants, intermediates, and transition states, computational chemists can rationalize and predict which stereoisomer is preferentially formed. Given that this compound is a specific stereoisomer among several menthol (B31143) diastereomers mpg.de, computational studies would be crucial for understanding the factors governing its stereoselective formation, such as in the electrocatalytic hydrogenation of carvone where neoisocarvomenthol is a main product rsc.orgresearchgate.net. Although specific computational studies on stereoselectivity prediction for this compound were not detailed in the search results, the principles of analyzing transition state geometries and their relative energies are fundamental to predicting stereochemical control in organic reactions.
Intermolecular Interactions and Ligand Binding (Theoretical Aspects)
Theoretical and computational methods are indispensable tools for probing how small molecules like this compound interact with other molecules, including biological macromolecules (e.g., proteins, enzymes, receptors) or other small molecules. These investigations aim to elucidate the nature of intermolecular forces, predict binding affinities, and characterize the geometry of complexes formed. The insights gained from such studies can inform various fields, including medicinal chemistry, materials science, and fragrance design.
Key computational approaches typically employed in this domain include:
Molecular Docking Simulations: Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a protein or other receptor. It explores the possible binding modes (poses) of a ligand within a defined binding site and estimates the binding affinity (strength of interaction). This method considers non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces, which are critical for forming stable protein-ligand complexes.
Molecular Dynamics (MD) Simulations: MD simulations extend the analysis beyond static docking poses by simulating the dynamic behavior of molecular systems over time. This approach treats all entities (ligand, protein, solvent) as flexible, allowing for the study of conformational changes, the stability of binding poses, and the evolution of intermolecular interactions in a dynamic environment. MD simulations can provide insights into the energetic contributions and entropic effects of binding, including the role of solvent water molecules in the binding process.
Quantum Chemistry Calculations (e.g., Density Functional Theory - DFT): For a more detailed understanding of electronic structure and highly accurate interaction energies, quantum mechanical methods such as Density Functional Theory (DFT) are often employed. These methods can provide precise descriptions of intermolecular forces, including hydrogen bonding, charge transfer, and dispersion interactions, which are essential for understanding binding mechanisms at an atomic level.
Binding Free Energy Calculations: Advanced computational techniques, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), or more approximate methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to calculate the absolute or relative binding free energies between a ligand and its target. These methods aim to quantify the strength of the interaction, providing a more robust measure of binding affinity than simple scoring functions from docking.
The theoretical investigation of intermolecular interactions involving this compound would typically focus on identifying potential interaction sites (e.g., the hydroxyl group for hydrogen bonding, the isopropyl group for hydrophobic interactions, and the cyclohexanol (B46403) ring for van der Waals interactions), predicting the optimal geometry of complexes formed with various partners, and quantifying the energetic favorability of such interactions. These studies contribute to understanding the compound's behavior in different environments, from solvent interactions to specific recognition events with biological targets.
Detailed Research Findings and Data Tables for this compound:
Based on the current search, specific detailed research findings or data tables resulting from theoretical and computational investigations focused solely on the intermolecular interactions and ligand binding aspects of this compound were not identified. The available information primarily provides its chemical identification and general details on the utility of computational methods for studying protein-ligand interactions and binding affinities. Therefore, no specific computational data or findings for this compound in this context can be presented here.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
